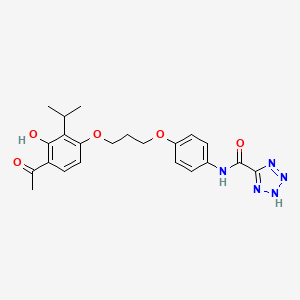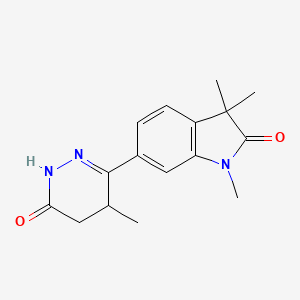
LY310762
Übersicht
Beschreibung
LY310762 ist eine chemische Verbindung, die für ihre Rolle als selektiver Antagonist für den 5-HT1D-Serotoninrezeptor bekannt ist. Sie zeigt eine angemessene Selektivität gegenüber dem eng verwandten 5-HT1B-Subtyp
Wissenschaftliche Forschungsanwendungen
LY310762 has several scientific research applications:
Neuroscience: It is used to study the role of 5-HT1D receptors in the brain and their involvement in neurotransmission.
Pharmacology: this compound is employed in pharmacological studies to understand its effects on serotonin pathways and its potential therapeutic applications.
Industry: The compound is used in the development of new drugs targeting serotonin receptors.
Wirkmechanismus
Target of Action
LY310762, also known as LY-310,762 hydrochloride, this compound HCl, or 1-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-3,3-dimethylindolin-2-one hydrochloride, primarily targets the 5-HT 1D serotonin receptor . The 5-HT 1D serotonin receptor is a subtype of the serotonin receptor, which is a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems .
Mode of Action
This compound acts as a potent and selective antagonist for the 5-HT 1D serotonin receptor . An antagonist is a type of ligand or drug that blocks or dampens agonist-mediated responses rather than provoking a biological response itself upon binding to a receptor. In this case, this compound binds to the 5-HT 1D serotonin receptor, preventing serotonin from binding and exerting its typical effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonin signaling pathway. By acting as an antagonist at the 5-HT 1D serotonin receptor, this compound can inhibit the normal function of serotonin, a key neurotransmitter involved in a variety of physiological processes such as mood regulation, gastrointestinal motility, and cardiovascular function .
Pharmacokinetics
It is known that the compound is soluble in dmso , suggesting that it may be well-absorbed in the body
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of serotonin signaling. By blocking the 5-HT 1D serotonin receptor, this compound can prevent serotonin from exerting its typical effects, leading to changes in various physiological processes that are regulated by serotonin .
Biochemische Analyse
Biochemical Properties
LY310762 plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to selectively bind to the 5-HT1D receptor with a high affinity (Ki = 249 nM for guinea pig receptors) . This interaction inhibits the binding of radiolabeled citalopram to the 5-HT1B receptor by only 32% when used at a concentration of 1,000 nM . Additionally, this compound potentiates the release of serotonin (5-HT) stimulated by potassium in guinea pig cortex (EC50 = 31 nM) . This compound also reverses vasodilation induced by serotonin in rat kidney perfused by phenylephrine when administered at a dose of 1 mg/kg .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound enhances potassium-induced serotonin efflux from guinea pig cortical slices, with an EC50 of 30 nM . This enhancement of serotonin efflux indicates that this compound can significantly impact neurotransmitter release and synaptic transmission.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as a potent and selective antagonist for the 5-HT1D serotonin receptor . It binds to the 5-HT1D receptor, preventing the activation of this receptor by endogenous serotonin. This antagonistic action leads to the modulation of downstream signaling pathways, ultimately affecting various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under specific storage conditions, with a stability of at least four years when stored at -20°C Long-term studies have shown that this compound can maintain its efficacy in modulating serotonin release and receptor activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively antagonizes the 5-HT1D receptor, leading to the modulation of serotonin release and receptor activity . At higher doses, the compound may exhibit toxic or adverse effects. For example, this compound reverses vasodilation induced by serotonin in rat kidney perfused by phenylephrine when administered at a dose of 1 mg/kg
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is known to be soluble in various solvents, including DMSO and ethanol . This solubility allows the compound to be effectively transported and distributed within biological systems. The localization and accumulation of this compound in specific tissues and cells are influenced by its interactions with transporters and binding proteins.
Vorbereitungsmethoden
Die Synthese von LY310762 umfasst mehrere Schritte, beginnend mit der Herstellung der Indol-Kernstruktur. Der Syntheseweg umfasst typischerweise:
Bildung des Indol-Kerns: Der Indol-Kern wird durch eine Reihe von Reaktionen synthetisiert, die die Cyclisierung geeigneter Vorläufer beinhalten.
Substitutionsreaktionen: Der Indol-Kern unterliegt Substitutionsreaktionen, um die 4-Fluorbenzoyl- und Piperidinylgruppen einzuführen.
Endgültige Montage: Der letzte Schritt beinhaltet die Kupplung des substituierten Indols mit der Piperidinylgruppe, um this compound zu bilden.
Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet, aber die Synthese folgt im Allgemeinen ähnlichen Schritten mit Optimierungen für die großtechnische Produktion.
Analyse Chemischer Reaktionen
LY310762 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Molekül zu modifizieren.
Substitution: Substitutionsreaktionen sind häufig, insbesondere unter Beteiligung der Fluorbenzoyl- und Piperidinylgruppen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Neurowissenschaften: Es wird verwendet, um die Rolle von 5-HT1D-Rezeptoren im Gehirn und deren Beteiligung an der Neurotransmission zu untersuchen.
Pharmakologie: this compound wird in pharmakologischen Studien eingesetzt, um seine Auswirkungen auf Serotonin-Pfade und seine potenziellen therapeutischen Anwendungen zu verstehen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Serotoninrezeptoren abzielen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv an den 5-HT1D-Serotoninrezeptor bindet und diesen antagonisiert. Diese Wirkung hemmt die normale Funktion des Rezeptors, die darin besteht, die Freisetzung von Serotonin im Gehirn zu modulieren. Durch die Blockierung dieses Rezeptors kann this compound den Serotoninspiegel verändern und verschiedene physiologische Prozesse beeinflussen . Die beteiligten molekularen Ziele und Pfade umfassen den Serotonin-Signalweg und seine assoziierten nachgeschalteten Auswirkungen auf die Neurotransmission .
Vergleich Mit ähnlichen Verbindungen
LY310762 ist einzigartig in seiner hohen Selektivität für den 5-HT1D-Rezeptor gegenüber dem 5-HT1B-Rezeptor. Ähnliche Verbindungen umfassen:
Sumatriptan: Ein bekannter 5-HT1-Rezeptoragonist zur Behandlung von Migräne.
Rizatriptan: Ein weiterer 5-HT1-Rezeptoragonist mit ähnlichen Anwendungen.
Zolmitriptan: Ein selektiver 5-HT1-Rezeptoragonist, der zur Behandlung von Migräne eingesetzt wird.
Im Vergleich zu diesen Verbindungen liegt die Einzigartigkeit von this compound in seiner antagonistischen Wirkung auf den 5-HT1D-Rezeptor, was es wertvoll für die Forschung zur Modulation von Serotoninrezeptoren und potenziellen therapeutischen Anwendungen macht .
Eigenschaften
IUPAC Name |
1-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O2.ClH/c1-24(2)20-5-3-4-6-21(20)27(23(24)29)16-15-26-13-11-18(12-14-26)22(28)17-7-9-19(25)10-8-17;/h3-10,18H,11-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCLFQZPFYNVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474689 | |
| Record name | 1-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192927-92-7 | |
| Record name | LY-310762 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192927927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-310762 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUX78WM9U2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1675585.png)




![[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-dipropylcarbamate](/img/structure/B1675592.png)
![(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid](/img/structure/B1675595.png)

![3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1675602.png)


